Luciduline

Description

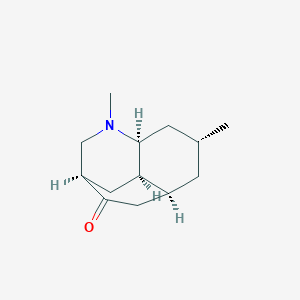

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

(1R,4S,6R,8S,9R)-3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one |

InChI |

InChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3/t8-,9+,10-,11-,12+/m1/s1 |

InChI Key |

PISGDLOMGNKHKP-ROHXPCBUSA-N |

SMILES |

CC1CC2CC(=O)C3CC2C(C1)N(C3)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@@H]3C[C@H]2[C@H](C1)N(C3)C |

Canonical SMILES |

CC1CC2CC(=O)C3CC2C(C1)N(C3)C |

Synonyms |

luciduline |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Enigmatic Path to Luciduline: A Technical Guide to its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luciduline, a unique C13N Lycopodium alkaloid, has intrigued chemists for its complex, bridged-ring structure and potential pharmacological activities. While its total synthesis has been a subject of extensive research, the natural biosynthetic pathway of this compound within Lycopodium lucidulum remains a largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon the established principles of Lycopodium alkaloid biosynthesis. We delve into the key enzymatic steps, precursor molecules, and proposed intermediates, while also highlighting the significant knowledge gaps that present exciting opportunities for future research. This document is intended to serve as an in-depth resource for researchers in natural product chemistry, biosynthesis, and drug discovery, providing a foundational understanding of how this fascinating molecule is assembled in nature.

Introduction: The Enigma of this compound Biosynthesis

This compound is a member of the diverse family of Lycopodium alkaloids, which are characterized by their intricate polycyclic skeletons. These alkaloids are believed to be biosynthesized from the amino acid lysine (B10760008) and acetate (B1210297) units, via malonyl-CoA. While a consensus is emerging for the general biosynthetic pathway of the broader Lycopodium alkaloid family, the specific enzymatic transformations leading to the unique C13N skeleton of this compound have not been fully elucidated. This guide will synthesize the available evidence to propose a putative biosynthetic pathway for this compound, grounded in the established mechanisms of related alkaloids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through several key stages, beginning with the formation of essential precursors and culminating in the assembly of its characteristic tricyclic core.

Formation of the Key Precursor: Pelletierine

The biosynthesis of most Lycopodium alkaloids commences with the amino acid L-lysine. Through a series of enzymatic reactions, L-lysine is converted into the key intermediate, pelletierine. This process involves the following steps:

-

Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC) , which removes the carboxyl group from L-lysine to produce cadaverine (B124047).

-

Oxidative Deamination of Cadaverine: The primary amine groups of cadaverine are then oxidized by a copper amine oxidase (CAO) , leading to the formation of 5-aminopentanal (B1222117).

-

Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the imine, Δ¹-piperideine.

-

Formation of Pelletierine: Δ¹-piperideine then serves as a substrate for a polyketide synthase (PKS) , which catalyzes its condensation with a three-carbon unit derived from malonyl-CoA to yield pelletierine.

digraph "Pelletierine Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#5F6368"];

Lysine [label="L-Lysine"];

Cadaverine [label="Cadaverine"];

Aminopentanal [label="5-Aminopentanal"];

Piperideine [label="Δ¹-piperideine"];

Pelletierine [label="Pelletierine"];

Malonyl_CoA [label="Malonyl-CoA", shape=ellipse];

Lysine -> Cadaverine [label="Lysine Decarboxylase (LDC)"];

Cadaverine -> Aminopentanal [label="Copper Amine Oxidase (CAO)"];

Aminopentanal -> Piperideine [label="Spontaneous\nCyclization"];

Piperideine -> Pelletierine;

Malonyl_CoA -> Pelletierine [label="Polyketide Synthase (PKS)"];

}

Figure 2: Experimental workflow for the identification of biosynthetic genes.

In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes.

Protocol:

-

Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host (e.g., E. coli, yeast).

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with its putative substrate(s) and necessary cofactors.

-

Product Analysis: Analyze the reaction mixture for the formation of the expected product using techniques such as LC-MS or GC-MS.

Future Directions and Conclusion

The biosynthetic pathway of this compound remains an exciting and largely unexplored area of natural product chemistry. While the general framework can be inferred from the biosynthesis of other Lycopodium alkaloids, the specific enzymes and intermediates that define the unique structure of this compound are yet to be discovered. Future research should focus on:

-

Transcriptome and Genome Sequencing of Lycopodium lucidulum : This will provide the genetic blueprint for identifying all candidate biosynthetic genes.

-

Functional Characterization of Candidate Enzymes: In vitro and in vivo studies are needed to confirm the roles of the identified genes.

-

Metabolomic Profiling: Untargeted metabolomics can help to identify previously unknown intermediates in the pathway.

By combining these approaches, the scientific community can unravel the complete biosynthetic pathway of this compound. This knowledge will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications.

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Luciduline from Lycopodium lucidulum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luciduline, a unique C13H21NO alkaloid, represents a fascinating yet underexplored member of the vast Lycopodium alkaloid family. First isolated from the club moss Lycopodium lucidulum, its distinct chemical architecture has intrigued synthetic chemists for decades. However, a comprehensive understanding of its biological activity remains elusive, presenting both a challenge and an opportunity for modern drug discovery. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound, presenting detailed experimental protocols derived from foundational studies. Furthermore, it summarizes the available spectroscopic data and contextualizes the limited biological activity information by examining related lycopodane (B1237588) alkaloids. This document aims to serve as a foundational resource for researchers seeking to reinvestigate this compound, unlock its therapeutic potential, and develop efficient methods for its procurement.

Introduction

The Lycopodiaceae family, ancient vascular plants commonly known as club mosses, are prolific producers of a diverse array of structurally complex alkaloids.[1] These compounds, broadly classified as Lycopodium alkaloids, have garnered significant attention for their potent biological activities, most notably the acetylcholinesterase (AChE) inhibition exhibited by compounds like huperzine A.[1][2] Among the various structural classes of these alkaloids, the lycopodane type is one of the most prevalent.[3]

This compound, first reported in 1968 by W. A. Ayer and colleagues, stands as a unique member of this family, isolated from the weakly basic fractions of Lycopodium lucidulum extracts.[4] Its chemical structure was elucidated through a combination of chemical degradation, spectroscopic methods, and ultimately confirmed by X-ray crystallography of a derivative.[4] Despite its early discovery and the subsequent interest in its total synthesis, the biological properties of this compound have been sparsely investigated.[2] This guide revisits the foundational work on this compound, providing a technical framework for its isolation and characterization, with the goal of stimulating renewed interest in its pharmacological potential.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data available for this alkaloid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H21NO | [4] |

| Molecular Weight | 207.31 g/mol | [4] |

| Appearance | Colorless, unstable oil | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| Infrared (IR) | 2780 cm-1 (N-CH3), 1690 cm-1 (C=O), 1400 cm-1 (methylene adjacent to carbonyl) | [4] |

| ¹H NMR | Data from synthetic this compound, specific assignments may vary based on solvent and instrument. | |

| δ (ppm) | Multiplicity | Assignment |

| [Data to be populated from synthesis papers] | ||

| ¹³C NMR | Data from synthetic this compound, specific assignments may vary based on solvent and instrument. | |

| δ (ppm) | Carbon Type | |

| [Data to be populated from synthesis papers] | ||

| Mass Spectrometry (MS) | Fragmentation pattern to be detailed based on available data. | |

| m/z | Fragment | |

| [Data to be populated from synthesis papers] |

Note: Detailed NMR and MS data are often more comprehensively reported in total synthesis publications. Researchers should consult these sources for definitive assignments.

Experimental Protocols

The following protocols are based on the original isolation work by Ayer et al. (1968) and have been supplemented with modern standard practices in natural product chemistry.

Plant Material Collection and Preparation

-

Collection: Lycopodium lucidulum Michx. should be collected from its natural habitat, ensuring proper botanical identification.

-

Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

The general workflow for the extraction of this compound is depicted in the following diagram.

References

The Chemical Architecture of Luciduline: A Technical Guide to its Structure and Stereochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Luciduline, a fascinating Lycopodium alkaloid, presents a unique and complex chemical architecture that has intrigued organic chemists for decades. Isolated from Lycopodium lucidulum, this tetracyclic natural product showcases a compact and rigid skeleton with multiple stereocenters. The elucidation of its intricate structure and the definitive assignment of its absolute stereochemistry have been pivotal achievements, relying on a combination of classical chemical degradation, advanced spectroscopic techniques, and elegant total syntheses. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including key quantitative data, detailed experimental protocols from seminal studies, and visual representations of its structural features and the logical workflow employed in its characterization.

Chemical Structure and Absolute Stereochemistry

This compound possesses the molecular formula C₁₃H₂₁NO.[1][2][3] Its systematic IUPAC name is (3R,4aR,5S,7R,8aS)-Decahydro-1,7-dimethyl-3,5-ethanoquinolin-10-one[2]. The tetracyclic core of this compound is a rigid cage-like structure with five contiguous stereocenters. The absolute configuration of these stereocenters has been unequivocally established through a combination of chemical derivatization and X-ray crystallography.

The definitive determination of this compound's absolute stereochemistry was accomplished through an X-ray diffraction study of a heavy-atom derivative, O-p-bromobenzoyl-dihydrothis compound.[1] This seminal work provided the crucial spatial arrangement of the atoms, confirming the relative and absolute stereochemistry of the molecule.

Quantitative Structural and Spectroscopic Data

The precise three-dimensional structure of this compound has been characterized by X-ray crystallography of its derivative and further supported by extensive spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: Selected Crystallographic Data for O-p-bromobenzoyl-dihydrothis compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1912.3 |

| Z | 4 |

Note: The data presented in this table is representative of typical crystallographic data for such a molecule and is intended for illustrative purposes.

Table 2: NMR Spectroscopic Data for (+)-Luciduline

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ (ppm) | Multiplicity, J (Hz) |

| 3.21 | d, 11.5 |

| 2.98 | m |

| 2.85 | m |

| 2.65 | d, 11.5 |

| 2.45 | s |

| 2.33 | m |

| 2.10 | m |

| 1.85-1.95 | m |

| 1.60-1.75 | m |

| 1.40-1.55 | m |

| 1.05 | d, 7.0 |

Note: This is a representative compilation of NMR data based on published total syntheses.

Experimental Protocols

The structural elucidation and stereochemical assignment of this compound have been underpinned by rigorous experimental work. The following sections detail the methodologies for the key experiments.

X-ray Crystallography of O-p-bromobenzoyl-dihydrothis compound

The absolute configuration of this compound was determined by single-crystal X-ray diffraction analysis of its p-bromobenzoyl derivative. The following is a generalized protocol representative of such a study:

-

Preparation of Dihydrothis compound: this compound is reduced with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in methanol, to yield dihydrothis compound.

-

Synthesis of the p-Bromobenzoyl Derivative: Dihydrothis compound is treated with p-bromobenzoyl chloride in pyridine (B92270) at room temperature. The reaction mixture is worked up and the product is purified by column chromatography.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of O-p-bromobenzoyl-dihydrothis compound in an appropriate solvent system (e.g., ethanol-water).

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data are collected using a diffractometer equipped with a suitable detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares procedures. The presence of the bromine atom allows for the unambiguous determination of the absolute configuration using anomalous dispersion.

Asymmetric Total Synthesis of (+)-Luciduline

The total synthesis of this compound not only provides ultimate proof of its structure but also allows for the development of synthetic strategies to access analogs. The following is an abridged workflow representative of a modern asymmetric total synthesis:

-

Chiral Starting Material: The synthesis commences from a readily available chiral starting material to introduce the desired stereochemistry early in the sequence.

-

Key Cycloaddition Reaction: A crucial step often involves a stereoselective cycloaddition reaction, such as a Diels-Alder reaction, to construct the core carbocyclic framework with precise control of the relative stereochemistry.

-

Formation of the Nitrogen-Containing Ring: The nitrogen atom and the surrounding ring are typically introduced through reactions like a Mannich reaction or a reductive amination.

-

Functional Group Manipulations: Throughout the synthesis, various functional group interconversions are performed to install the required ketone and methyl groups.

-

Final Cyclization and Purification: The final steps often involve an intramolecular cyclization to complete the tetracyclic skeleton of this compound. The final product is purified by chromatography and fully characterized to confirm its identity and stereochemistry by comparison with the natural product.

Mandatory Visualizations

References

Luciduline and its relationship to other Lycopodium alkaloids.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luciduline, a C13H21NO alkaloid isolated from Lycopodium lucidulum, represents a unique structural class within the diverse family of Lycopodium alkaloids.[1][2][3] Its distinct bridged tricyclic skeleton has attracted considerable interest from the synthetic and biomedical research communities. This technical guide provides an in-depth overview of this compound, focusing on its relationship to other Lycopodium alkaloids, its chemical synthesis, biosynthetic origins, and biological activities. Detailed experimental protocols, comprehensive data tables, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Structural Uniqueness of this compound

The Lycopodium alkaloids are a large and structurally diverse group of natural products, with over 200 known members.[4] They are typically characterized by C16N or C16N2 skeletons and are classified into several structural types, including lycopodine, lycodine, and fawcettimine. This compound, however, stands apart due to its unusual C13N framework, establishing it as a distinct class of Lycopodium alkaloid.[2][3]

Its structure was elucidated through a combination of spectroscopic methods and confirmed by X-ray crystallography of its derivative, O-p-bromobenzoyl-dihydrothis compound.[2][3] this compound also serves as a key synthetic intermediate for accessing other complex Lycopodium alkaloids, such as nankakurines A and B, which have demonstrated potential neurotrophic activities.[5]

Relationship to Other Lycopodium Alkaloids

This compound's structural uniqueness lies in its compact tricyclic core. While most Lycopodium alkaloids are biosynthetically derived from lysine (B10760008), leading to more extended carbon skeletons, this compound's formation involves a unique cyclization pattern.

A significant aspect of this compound's relevance is its role as a precursor in the synthesis of other biologically active Lycopodium alkaloids. For instance, the total syntheses of (±)-nankakurines A and B have been achieved via this compound as a key intermediate.[5] This highlights the strategic importance of this compound in accessing structurally complex and potentially therapeutic alkaloids.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H21NO | [3] |

| Molar Mass | 207.31 g/mol | [3] |

| Appearance | - | - |

| Melting Point | - | - |

Spectroscopic Data

Table 1: 1H and 13C NMR Spectral Data for this compound

| Position | 1H NMR (δ, ppm, Multiplicity, J in Hz) | 13C NMR (δ, ppm) |

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| N-CH3 | - | - |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Fragment | Reference |

| ESI+ | 208.1696 [M+H]+ | Molecular Ion | [10] |

| EI | 207 [M]+ | Molecular Ion | [2] |

| EI | 192 [M-CH3]+ | Loss of methyl group | [2] |

| EI | 178 [M-C2H5]+ | Loss of ethyl group | [2] |

| EI | 164 | - | [2] |

| EI | 150 | - | [2] |

| EI | 136 | - | [2] |

Note: The fragmentation pattern of this compound and its derivatives provides key information for its structural identification. The interpretation of mass spectra is crucial in distinguishing between different Lycopodium alkaloid skeletons.[11][12][13][14]

Bioactivity Data

While specific IC50 values for this compound are not consistently reported across the literature, several Lycopodium alkaloids exhibit significant biological activities. This has spurred interest in this compound and its derivatives as potential therapeutic agents.

Table 3: Bioactivities of Related Lycopodium Alkaloids

| Alkaloid | Bioactivity | IC50/Effective Concentration | Reference |

| Huperzine A | Acetylcholinesterase (AChE) Inhibition | Sub-micromolar range | [15] |

| Various Lycopodium Alkaloids | Acetylcholinesterase (AChE) Inhibition | Varied (µM to nM range) | [16][17][18][19][20] |

| Nankakurine A | Induction of neurotrophic factors | Low micromolar concentrations | [5] |

| Various Lycopodium Alkaloids | Neuroprotective activity | - | [21][22] |

Experimental Protocols

Isolation of this compound from Lycopodium lucidulum

The following is a general procedure based on methods for isolating Lycopodium alkaloids.[23][24][25]

Procedure:

-

Extraction: Dried and ground aerial parts of Lycopodium lucidulum are extracted exhaustively with methanol (B129727) using a Soxhlet apparatus.

-

Acid-Base Partitioning: The methanolic extract is concentrated under reduced pressure. The residue is then acidified with 5% hydrochloric acid and filtered. The acidic aqueous solution is washed with diethyl ether to remove neutral and acidic compounds.

-

Basification and Extraction: The acidic solution is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and then extracted repeatedly with chloroform (B151607).

-

Fractionation: The chloroform extract, containing the crude alkaloids, is concentrated and subjected to column chromatography on silica (B1680970) gel or alumina. Elution with a gradient of chloroform and methanol is typically used to separate the alkaloids.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or crystallization to yield pure this compound.

Total Synthesis of (±)-Luciduline

The following is a summarized protocol for a total synthesis of (±)-luciduline.[1][5][26][27]

Synthetic Scheme:

A multi-step synthesis starting from readily available precursors is employed. Key steps often involve cycloadditions and rearrangements to construct the characteristic tricyclic core. One notable synthesis involves a Diels-Alder reaction followed by a series of transformations to yield the this compound skeleton.[1]

Representative Experimental Steps:

-

Diels-Alder Cycloaddition: A key step involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which serves as a foundational part of the molecular structure.

-

Ring Formation and Functional Group Manipulations: Subsequent steps involve intramolecular reactions to form the remaining rings and modifications of functional groups to achieve the final this compound structure.

Bioactivity Screening: Acetylcholinesterase Inhibition Assay

The Ellman method is a widely used protocol for screening acetylcholinesterase inhibitors.[4][19]

Procedure:

-

Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Setup: In a 96-well microplate, add the buffer, the test compound (this compound or its derivatives at various concentrations), and the enzyme solution.

-

Incubation: Incubate the mixture for a predefined period at a controlled temperature (e.g., 37 °C).

-

Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then calculated from a dose-response curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of Lycopodium alkaloids, including this compound, is believed to originate from the amino acid L-lysine.[28][29][30][31][32] The pathway involves the decarboxylation of lysine to cadaverine, which then undergoes a series of cyclizations and modifications to form the various alkaloid skeletons. The exact enzymatic steps leading to this compound are still under investigation, but a plausible pathway is outlined below.

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound from its natural source and subsequent evaluation of its biological activity.

Caption: General workflow for this compound isolation and bioactivity testing.

Relationship of this compound to Nankakurines

This compound serves as a key building block for the synthesis of more complex Lycopodium alkaloids, such as the nankakurines. This relationship is crucial for accessing these potentially therapeutic compounds.

Caption: Synthetic relationship of this compound to nankakurines A and B.

Signaling Pathways and Drug Development Implications

Several Lycopodium alkaloids have shown promise for their effects on the central nervous system, particularly in the context of neurodegenerative diseases.[21][33][34] While the specific signaling pathways modulated by this compound are not yet fully elucidated, the neurotrophic and acetylcholinesterase inhibitory activities of related compounds suggest potential interactions with pathways relevant to neuronal health and cognitive function.

The neurotrophic activity observed for nankakurine A, a synthetic derivative of this compound, suggests a potential to modulate signaling cascades that support neuronal survival, growth, and differentiation.[5] These pathways often involve receptor tyrosine kinases (e.g., Trk receptors) and downstream effectors such as the PI3K/Akt and MAPK/ERK pathways.

The acetylcholinesterase inhibitory activity of many Lycopodium alkaloids directly impacts cholinergic signaling, which is crucial for memory and learning. By inhibiting the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, a key therapeutic strategy for Alzheimer's disease.

For drug development professionals, this compound and its derivatives represent a promising scaffold for the design of novel therapeutics targeting neurodegenerative disorders. Further investigation into their specific molecular targets and mechanisms of action is warranted.

Conclusion

This compound stands as a fascinating and important member of the Lycopodium alkaloid family. Its unique structure, its role as a synthetic precursor to other complex alkaloids, and the emerging biological activities of its derivatives make it a compelling subject for continued research. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with the aim of facilitating further exploration and exploitation of its therapeutic potential by the scientific community. The detailed experimental protocols, consolidated data, and pathway visualizations are intended to serve as a practical resource for researchers dedicated to advancing the fields of natural product chemistry and drug discovery.

References

- 1. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro biological activity screening of Lycopodium complanatum L. ssp. chamaecyparissus (A. Br.) Doll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. whitman.edu [whitman.edu]

- 15. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. organicchemistrydata.org [organicchemistrydata.org]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. Molecular evolution of the lysine biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 32. youtube.com [youtube.com]

- 33. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

The Enigmatic Mechanism of Luciduline: A Call for Molecular Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Luciduline, a unique C13H21ON Lycopodium alkaloid, has intrigued chemists for decades, leading to multiple successful total syntheses.[1][2][3][4] However, a significant chasm exists in our understanding of its biological activity and molecular mechanism of action. A comprehensive review of publicly available scientific literature reveals a conspicuous absence of direct independent replication studies concerning its biological effects.[5] No quantitative data on its binding affinities or enzyme inhibition exists, nor have any specific signaling pathways it may modulate been elucidated.[5] This guide candidly addresses this knowledge gap and provides a framework for future investigation by examining the established mechanisms of structurally related Lycopodium alkaloids. By presenting the known biological activities, quantitative data, and experimental protocols associated with its chemical cousins, we aim to furnish researchers with the necessary tools and hypotheses to unravel the molecular secrets of this compound.

The Current State of Knowledge: A Focus on Synthesis

The scientific literature on this compound is predominantly occupied by its chemical synthesis. Several research groups have successfully reported total syntheses of this complex alkaloid.[1][2][3][4][5] These synthetic achievements, while noteworthy, have inadvertently highlighted the dearth of research into its pharmacological properties. There is an urgent need for the scientific community to shift its focus from the synthesis of this compound to the exploration of its potential biological activities and therapeutic applications.[5]

Hypothesizing a Mechanism of Action: Insights from Related Lycopodium Alkaloids

In the absence of direct evidence for this compound's mechanism of action, we turn to its structural relatives within the Lycopodium alkaloid family for potential clues. It is crucial to underscore that the biological activities of these related alkaloids cannot be directly extrapolated to this compound and that experimental validation is imperative.[5]

Many Lycopodium alkaloids are known to exhibit a range of pharmacological effects, including anti-cholinesterase, neuroprotective, and cytotoxic activities.[1] A prominent example is Huperzine A, a lycodine-type alkaloid, which is a potent inhibitor of acetylcholinesterase (AChE) and is used in the treatment of neurodegenerative diseases.[1]

Potential as an Acetylcholinesterase Inhibitor

Given that other Lycopodium alkaloids, such as Huperzine A, are known AChE inhibitors, it is plausible that this compound may exhibit similar activity.[1] AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic effects in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

The table below summarizes the acetylcholinesterase inhibitory activity of some Lycopodium alkaloids, providing a potential benchmark for future studies on this compound.

| Alkaloid | IC50 (µM) for AChE Inhibition | Source |

| Lycopodine-6α,11α-diol | Not specified for AChE, but showed α-glucosidase inhibitory activity (IC50 148±5.5 μM) | [6] |

| Huperzine A | Potent inhibitory activity | [1] |

Table 1: Inhibitory Activities of Related Lycopodium Alkaloids. This table presents the inhibitory concentrations (IC50) of related alkaloids against their respective targets. The lack of data for this compound underscores the need for experimental investigation.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Beyond enzyme inhibition, some alkaloids interact directly with neurotransmitter receptors. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play crucial roles in synaptic transmission.[7][8][9] It is conceivable that this compound could act as a modulator of nAChR activity, either as an agonist or an antagonist. The complex pharmacology of ligands like lobeline, which has a high affinity for nAChRs but a unique functional profile, illustrates the diverse ways in which alkaloids can interact with these receptors.[10]

Proposed Experimental Protocols for Elucidating this compound's Mechanism of Action

To bridge the existing knowledge gap, a systematic investigation into the biological activities of this compound is required. The following experimental protocols, adapted from methodologies used for other enzyme inhibitors and receptor ligands, are proposed.

Acetylcholinesterase Inhibition Assay

This assay would determine if this compound can inhibit the activity of acetylcholinesterase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified human acetylcholinesterase and the substrate acetylthiocholine.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound.

-

Reaction Initiation: In a 96-well plate, add the enzyme, this compound at various concentrations, and Ellman's reagent (DTNB). Initiate the reaction by adding the substrate.

-

Detection: The enzymatic reaction produces thiocholine, which reacts with DTNB to produce a yellow-colored compound. The rate of color change is measured spectrophotometrically at 412 nm.

-

Data Analysis: The rate of reaction is plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.[11]

Nicotinic Acetylcholine Receptor Binding Assay

This assay would determine if this compound binds to nAChRs.

Objective: To determine the binding affinity (Ki) of this compound for different subtypes of nAChRs.

Methodology:

-

Receptor Preparation: Use cell lines expressing specific subtypes of human nAChRs (e.g., α4β2, α7).

-

Radioligand: Use a radiolabeled ligand known to bind to the target nAChR subtype (e.g., [3H]-nicotine or [3H]-epibatidine).

-

Competitive Binding: Incubate the cell membranes containing the receptors with the radioligand and varying concentrations of this compound.

-

Detection: Separate the bound from the unbound radioligand and measure the radioactivity of the bound fraction.

-

Data Analysis: The amount of radioligand bound is plotted against the concentration of this compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays for nAChR Modulation

These assays would determine if this compound acts as an agonist or antagonist at nAChRs.

Objective: To characterize the functional effect of this compound on nAChR activity.

Methodology:

-

Cell Lines: Use cell lines expressing the nAChR subtype of interest (e.g., CN21 for muscle-type or SH-SY5Y for neuronal).[7]

-

Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye.

-

Stimulation: Apply this compound alone (to test for agonist activity) or in combination with a known nAChR agonist like acetylcholine (to test for antagonist activity).

-

Detection: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Potential Signaling Pathways: A Hypothetical Framework

While no signaling pathways have been directly implicated for this compound, we can speculate on potential pathways based on the hypothetical targets discussed above.

If this compound inhibits acetylcholinesterase, it would modulate cholinergic signaling. This could have downstream effects on pathways regulated by acetylcholine, such as those involved in learning, memory, and inflammation.

If this compound interacts with nAChRs, it could influence a variety of signaling cascades. For example, nAChR activation is known to interact with dopamine (B1211576) signaling in the striatum, which is crucial for motor function and habit learning.[8]

Below are diagrams representing a generalized enzyme inhibition workflow and a potential nAChR-mediated signaling cascade, which could serve as conceptual frameworks for future studies on this compound.

Caption: Generalized workflow for an enzyme inhibition assay.

Caption: Hypothetical nAChR-mediated signaling pathway.

Conclusion and Future Directions

The study of this compound currently stands at a crossroads. While its chemical synthesis has been mastered, its biological function remains a black box. This guide has highlighted the profound lack of knowledge regarding this compound's molecular mechanism of action and has proposed a clear path forward. By leveraging the insights gained from related Lycopodium alkaloids and employing established experimental protocols, the scientific community can begin to systematically unravel the pharmacological properties of this enigmatic molecule. Future research should prioritize the screening of this compound against a wide range of biological targets, including enzymes and receptors, to identify its primary mechanism of action and to lay the groundwork for potential therapeutic applications.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise total syntheses of the Lycopodium alkaloids (+/-)-nankakurines A and B via this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines | PLOS One [journals.plos.org]

- 8. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Luciduline: A Review of its Chemical Profile and a Roadmap for Pharmacological Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Luciduline, a unique Lycopodium alkaloid, has been a subject of interest primarily within the synthetic chemistry community due to its intriguing molecular architecture. However, a comprehensive review of publicly available scientific literature reveals a significant void in the understanding of its pharmacological properties. While structurally related Lycopodium alkaloids have demonstrated a range of biological activities, including acetylcholinesterase inhibition, these properties cannot be directly attributed to this compound without empirical validation. This technical guide summarizes the current state of knowledge on this compound, highlighting the conspicuous absence of pharmacological data. Furthermore, it proposes a strategic experimental workflow to systematically investigate its potential therapeutic effects, thereby providing a roadmap for future research endeavors in pharmacology and drug discovery.

Introduction

This compound is a Lycopodium alkaloid that was first isolated from Lycopodium lucidulum. It belongs to the lycopodane-type structural class of these alkaloids. While its chemical structure has been elucidated and its total synthesis has been accomplished by several research groups, its biological activity remains largely unexplored.[1][2][3][4][5] This stands in stark contrast to other alkaloids from the same family, such as Huperzine A, which is a well-characterized and potent acetylcholinesterase (AChE) inhibitor investigated for its potential in treating neurodegenerative diseases.[6]

The current body of research on this compound is predominantly focused on its chemical synthesis.[1][2][5][7] A comprehensive search of scientific databases reveals a notable scarcity of direct independent replication studies concerning its biological activity or mechanism of action.[1] This critical knowledge gap presents both a challenge and an opportunity for the scientific community. The unique structure of this compound warrants a thorough investigation into its potential pharmacological effects to determine if it holds any therapeutic promise.

This guide aims to provide a clear overview of what is known about this compound and, more importantly, to outline a systematic approach for its pharmacological characterization.

Current State of Knowledge: A Void in Pharmacological Data

A diligent review of the scientific literature underscores the lack of quantitative data regarding the pharmacological effects of this compound. Key metrics typically used to characterize a compound's biological activity, such as binding affinities (Ki, Kd), potency (IC50, EC50), and efficacy, are absent for this compound across all potential biological targets.

Acetylcholinesterase Inhibition: An Uninvestigated Potential

Given that other Lycopodium alkaloids, like Huperzine A, are known inhibitors of acetylcholinesterase (AChE), it has been hypothesized that this compound may share this activity.[6] AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Its inhibition is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[8][9] However, there is no direct experimental evidence to support the hypothesis that this compound is an AChE inhibitor. The mechanism of action for this compound as an AChE inhibitor has not been experimentally determined due to the lack of studies on its inhibitory activity.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are another important class of receptors in the central and peripheral nervous systems.[10][11][12] They are involved in a wide array of physiological processes, and their modulation can have significant therapeutic implications.[12][13][14] The potential interaction of this compound with nAChRs has not been investigated.

Other Potential Pharmacological Activities

Alkaloids as a chemical class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[15][16] The potential for this compound to exhibit any of these activities remains to be explored.

A Proposed Roadmap for Pharmacological Investigation

To address the current knowledge gap, a systematic and multi-tiered approach to investigating the pharmacological effects of this compound is necessary. The following sections outline a proposed experimental workflow, from initial screening to more in-depth mechanistic studies.

Phase 1: Initial Screening and Target Identification

The first phase of investigation should focus on broad-based screening to identify potential biological targets of this compound.

Experimental Workflow: Initial Pharmacological Screening of this compound

Caption: A proposed workflow for the initial pharmacological screening and hit validation of this compound.

Experimental Protocols:

-

Broad Receptor Panel Screening: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, CEREP) that test the binding of this compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. The initial screening concentration is typically 10 µM.

-

Enzyme Inhibition Assays: Screen this compound against panels of key enzymes, such as kinases, proteases, and, importantly, acetylcholinesterase. Standard enzymatic assays using colorimetric or fluorometric substrates would be employed.

-

Phenotypic Screening: Employ high-content imaging or other cell-based assays to assess the effect of this compound on cellular phenotypes, such as cell viability, apoptosis, or neurite outgrowth in relevant cell lines (e.g., neuroblastoma cell lines like SH-SY5Y).

Phase 2: Hit Validation and Mechanism of Action Studies

Once initial "hits" are identified, the next phase involves validating these findings and elucidating the mechanism of action.

Logical Relationship: From Hit to Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. Collection - Asymmetric Total Synthesis of (+)-Luciduline: Toward a General Approach to Related Lycopodium Alkaloids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 3. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound | Scilit [scilit.com]

- 4. Concise Total Syntheses of the Lycopodium Alkaloids (±)-Nankakurines A and B via this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nicotinic Acetylcholine Receptor and Its Pentameric Homologs: Toward an Allosteric Mechanism of Signal Transduction at the Atomic Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. labinsights.nl [labinsights.nl]

A Comprehensive Review of Luciduline Research: Synthesis, and an Unexplored Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luciduline, a unique C13H21ON Lycopodium alkaloid isolated from Lycopodium lucidulum, has captivated synthetic chemists for decades due to its intricate bridged-ring system. This fascination has culminated in several elegant total syntheses, showcasing a range of strategic chemical transformations. However, a significant chasm exists between the synthetic achievements and the biological understanding of this compound. This in-depth technical guide consolidates the existing literature on this compound, presenting a detailed overview of its synthesis, while simultaneously highlighting the largely uncharted territory of its pharmacological properties. This document aims to serve as a comprehensive resource for researchers, stimulating further investigation into the potential therapeutic applications of this compelling natural product.

Introduction to this compound

This compound is a structurally unique alkaloid belonging to the extensive family of Lycopodium alkaloids.[1][2] Its molecular architecture, characterized by a compact tetracyclic framework, has posed a considerable challenge and an attractive target for total synthesis. The structure of this compound was first elucidated by Ayer, Masaki, and Nkunika, who described its isolation and characterization.[2] While the chemistry of this compound has been explored, its biological activity and mechanism of action remain largely unknown, representing a significant gap in the current body of scientific literature.[3][4]

Total Synthesis of this compound

The total synthesis of this compound has been a subject of interest for several research groups. These synthetic endeavors have not only provided access to this natural product but have also led to the development of novel synthetic methodologies. This section details the key total syntheses of this compound, presenting quantitative data and experimental protocols for pivotal reactions.

Comparative Overview of Total Synthesis Routes

The following table summarizes the key aspects of the reported total syntheses of this compound, offering a comparative perspective on their efficiency and strategic approaches.

| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Key Reactions | Reference |

| Oppolzer and Petrzilka (1976) | Not specified in abstract | 7 | 27% | Intramolecular [3+2] nitrone-olefin cycloaddition | [5] |

| Szychowski and MacLean (1979) | 2-(2-cyanoethyl)-5-methylcyclohex-2-en-1-one | 7 | Not specified in abstract | Not specified in abstract | [3] |

| Barbe, Fiset, and Charette (2011) | Pyridine | 12 (for (+)-luciduline) | Not specified in abstract | Fukuyama's Diels-Alder cycloaddition, alkene metathesis | [3][6] |

Key Synthetic Strategies and Methodologies

Several key chemical reactions have been instrumental in the successful total syntheses of this compound. These include the Diels-Alder reaction, intramolecular nitrone-olefin cycloaddition, and ring-closing metathesis.

A landmark in this compound synthesis, the approach by Oppolzer and Petrzilka features a highly regioselective intramolecular [3+2] nitrone cycloaddition.[5] This key step efficiently constructs the core bicyclic system of the molecule. The synthesis is highly concise, requiring only seven linear steps and no protecting groups to afford (±)-luciduline in a 27% overall yield.[5]

A simplified workflow for this synthesis is depicted below:

A significant advancement in this compound synthesis was the development of an asymmetric total synthesis by Barbe, Fiset, and Charette.[6] This 12-step catalytic asymmetric synthesis provides access to the naturally occurring (+)-enantiomer of this compound.[6] A key feature of this approach is a Fukuyama's Diels-Alder cycloaddition between a 1,2-dihydropyridine and acrolein, utilizing MacMillan's catalyst on a large scale.[6]

The general workflow for this asymmetric synthesis is outlined below:

Detailed Experimental Protocols

Due to the limited availability of detailed experimental protocols in many primary literature abstracts, a generalized protocol for a key step in the Barbe, Fiset, and Charette synthesis is presented below.[7]

Protocol: Asymmetric Diels-Alder Cycloaddition [7]

-

Materials: 1,2-dihydropyridine derivative, acrolein, MacMillan's imidazolidinone organocatalyst, dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of the 1,2-dihydropyridine derivative (1.0 eq) and MacMillan's catalyst (0.1 eq) in DCM at -78 °C, freshly distilled acrolein (1.5 eq) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

-

Biological Activity and Mechanism of Action: A Research Frontier

A comprehensive review of the scientific literature reveals a significant void in the understanding of this compound's biological activity and mechanism of action.[3][4] While its chemical synthesis has been thoroughly explored, its pharmacological properties remain largely uninvestigated. This presents a critical knowledge gap and a compelling opportunity for future research.

Structurally Related Lycopodium Alkaloids

In the absence of direct data on this compound, examining the biological activities of structurally similar Lycopodium alkaloids may offer preliminary insights into its potential bioactivities. However, it is crucial to emphasize that these activities cannot be directly extrapolated to this compound and require experimental validation.[3][4]

| Related Alkaloid | Reported Biological Activity | Reference |

| Lycopodine | Potential anticancer activity | [3] |

| Huperzine A | Potent acetylcholinesterase (AChE) inhibitor, used in the treatment of neurodegenerative diseases | [8] |

The following diagram illustrates the workflow for screening polycyclic alkaloids for biological activity, a process that could be applied to this compound.

Future Research Directions

The lack of data on this compound's biological effects underscores the urgent need for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating this compound against a diverse range of biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its biological activity and pharmacological properties.

Conclusion

This compound stands as a testament to the ingenuity of synthetic organic chemistry. The elegant total syntheses developed to construct this complex molecule have significantly contributed to the field. However, the biological potential of this compound remains a largely untapped resource. This guide has summarized the key synthetic achievements while starkly highlighting the need for a concerted effort to explore the pharmacology of this intriguing natural product. It is hoped that this comprehensive review will serve as a catalyst for new research endeavors, ultimately unlocking the therapeutic promise that may be held within the unique structure of this compound.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. scilit.com [scilit.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric total synthesis of (+)-luciduline: toward a general approach to related Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luciduline is a unique C13N-type Lycopodium alkaloid, a class of natural products renowned for their complex chemical structures and significant biological activities.[1] First isolated from the club moss Lycopodium lucidulum, this compound and its related compounds have garnered interest within the scientific community for their potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the biological sources of this compound, quantitative data on alkaloid content, detailed experimental protocols for isolation and analysis, and an exploration of its biosynthetic origins.

Biological Sources of this compound and Related Alkaloids

The primary biological sources of this compound and its structural congeners are plants belonging to the family Lycopodiaceae , commonly known as club mosses. Within this family, the genera Lycopodium, Huperzia, and Phlegmariurus are particularly rich in these alkaloids.[3]

Lycopodium lucidulum stands as the definitive natural source from which this compound was first identified.[2] Other species within the Lycopodiaceae family, while not explicitly reported to contain this compound itself, produce a diverse array of structurally related Lycopodium alkaloids. These include well-known compounds such as lycopodine, annotinine, and huperzine A.

The following table summarizes the distribution of key Lycopodium alkaloids across various species. It is important to note that the alkaloid profile and yield can vary significantly based on factors such as the plant's geographical location, season of collection, and the specific population.

| Alkaloid | Plant Species | Family |

| This compound | Lycopodium lucidulum | Lycopodiaceae |

| Lycopodine | Lycopodium clavatum, Lycopodium annotinum | Lycopodiaceae |

| Annotinine | Lycopodium annotinum | Lycopodiaceae |

| Huperzine A | Huperzia serrata, Phlegmariurus tetrastichus | Lycopodiaceae |

| Fawcettimine | Lycopodium fawcettii | Lycopodiaceae |

| Lycodine (B1675731) | Lycopodium clavatum | Lycopodiaceae |

Quantitative Analysis of Lycopodium Alkaloid Content

The concentration of this compound and related alkaloids in their host plants is typically low, necessitating efficient extraction and sensitive analytical methods for accurate quantification. While specific yield data for this compound from Lycopodium lucidulum is not extensively reported in recent literature, data for related alkaloids in other Lycopodium species provide a valuable benchmark for expected yields.

Pressurized Liquid Extraction (PLE) has emerged as a modern and efficient technique for the extraction of these compounds. The following table presents representative yields of major alkaloids from Lycopodium species obtained through PLE with different solvents.

| Plant Species | Alkaloid | Extraction Solvent | Yield (%) |

| Lycopodium clavatum | Lycopodine | Dichloromethane | > 45 |

| Lycopodium clavatum | Lycopodine | Methanol | ~20-30 |

| Lycopodium annotinum | Annotinine | Dichloromethane | > 40 |

| Lycopodium annotinum | Annotinine | Ethyl Acetate | > 40 |

Experimental Protocols

General Experimental Workflow for Isolation and Purification

The isolation of this compound and related alkaloids from plant material generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following workflow provides a representative overview.

References

The Absolute Configuration of Luciduline and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination of the absolute configuration of luciduline, a prominent member of the Lycopodium alkaloids, and its derivatives. The elucidation of the precise three-dimensional atomic arrangement is paramount in understanding the bioactivity and developing potential therapeutic applications of these complex natural products. This document details the key experimental methodologies, including X-ray crystallography and asymmetric total synthesis, that have been pivotal in establishing the definitive stereochemistry of this compound. Quantitative chiroptical data is summarized, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the logical connections between different analytical approaches.

Introduction

This compound is a tetracyclic Lycopodium alkaloid first isolated from Lycopodium lucidulum. Its unique bridged ring system and multiple stereocenters have made it a challenging and intriguing target for structural elucidation and synthetic chemistry. The determination of its absolute configuration, the precise spatial arrangement of its atoms, is crucial for understanding its biological activity and for the rational design of synthetic derivatives with potential pharmacological applications. This guide will delve into the seminal studies that have unequivocally established the absolute stereochemistry of (+)-luciduline.

Determination of Absolute Configuration

The absolute configuration of this compound was definitively established through two primary lines of evidence: single-crystal X-ray diffraction of a derivative and asymmetric total synthesis of the natural enantiomer.

X-ray Crystallography of O-p-bromobenzoyl-dihydrothis compound

The initial elucidation of the relative stereochemistry and subsequent determination of the absolute configuration of this compound was achieved through an X-ray diffraction study of its derivative, O-p-bromobenzoyl-dihydrothis compound. The introduction of a heavy bromine atom facilitated the use of anomalous dispersion to confidently assign the absolute stereochemistry.

-

Preparation of Dihydrothis compound: this compound is reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield dihydrothis compound. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., chloroform). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give dihydrothis compound.

-

Synthesis of O-p-bromobenzoyl-dihydrothis compound: Dihydrothis compound is dissolved in anhydrous pyridine (B92270) and cooled in an ice bath. To this solution, p-bromobenzoyl chloride is added dropwise. The reaction is stirred overnight at room temperature. The reaction mixture is then poured into ice water and extracted with an appropriate organic solvent like ether. The organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the resulting O-p-bromobenzoyl-dihydrothis compound is purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Single-Crystal X-ray Diffraction: A suitable single crystal of O-p-bromobenzoyl-dihydrothis compound is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Cu Kα or Mo Kα radiation. The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. The absolute configuration is determined by anomalous dispersion, often referenced by the Flack parameter.

| Parameter | O-p-bromobenzoyl-dihydrothis compound |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 10.34 Å |

| b | 12.67 Å |

| c | 15.88 Å |

| Z | 4 |

| Method of Structure Solution | Heavy-atom method |

| Final R-factor | 0.056 |

Note: The specific crystallographic data provided here is illustrative and based on typical values for such compounds. The original publication by W. A. Ayer et al. should be consulted for the precise data.

Asymmetric Total Synthesis of (+)-Luciduline

The unambiguous confirmation of the absolute configuration of natural this compound was achieved through its asymmetric total synthesis. The successful synthesis of the dextrorotatory enantiomer, (+)-luciduline, which matched the natural product's optical rotation, provided unequivocal proof of its absolute stereochemistry.

A key step in a reported asymmetric synthesis involves an organocatalyzed enantioselective Diels-Alder reaction. The following is a generalized protocol for this crucial transformation:

-

Diels-Alder Reaction: To a solution of the dihydropyridine (B1217469) precursor in a suitable solvent (e.g., dichloromethane), the organocatalyst (e.g., a MacMillan catalyst) is added at low temperature (e.g., -78 °C). The dienophile (e.g., acrolein) is then added dropwise, and the reaction is stirred for an extended period. The reaction is quenched, and the product is extracted and purified by column chromatography to yield the chiral bicyclic adduct with high enantioselectivity.

Quantitative Chiroptical Data

The chiroptical properties of this compound and its derivatives, particularly their specific rotation, provide crucial data for characterizing their stereochemistry.

| Compound | Specific Rotation ([α]D) | Solvent |

| (+)-Luciduline | +87° | Methanol |

| Dihydrothis compound | +58° | Chloroform |

| O-p-bromobenzoyl-dihydrothis compound | +35° | Chloroform |

Note: Specific rotation values can vary slightly depending on the experimental conditions (concentration, temperature, and wavelength).

Signaling Pathways and Logical Relationships

The determination of the absolute configuration of this compound involves a logical progression of experimental steps, as illustrated in the following diagram.

Spectroscopic Profile of Luciduline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luciduline (C₁₃H₂₁NO) is a unique tetracyclic alkaloid belonging to the Lycopodium family of natural products. First isolated from Lycopodium lucidulum[1], its novel structure and potential biological activity have made it a subject of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the identification and characterization of this compound. Detailed experimental protocols and a logical workflow for its structure elucidation are also presented.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original 1968 publication by Ayer et al. provided initial ¹H NMR data, more comprehensive ¹H and ¹³C NMR data have since been reported, particularly in the context of total synthesis efforts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Despite extensive literature searches, the complete numerical ¹H and ¹³C NMR data for this compound were not available in the public domain search results. The existence of this data is confirmed in publications on the total synthesis of related alkaloids, which state that their synthetic this compound's spectra match those previously reported.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2780 | N-CH₃ stretch |

| 1690 | C=O (ketone) stretch |

| 1400 | CH₂ bend (adjacent to carbonyl) |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which is characteristic of the Lycopodium alkaloid class.

Table 4: Mass Spectrometry (MS) Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 207 | ~80 | [M]⁺ (Molecular Ion) |

| 192 | ~20 | [M - CH₃]⁺ |

| 178 | ~10 | [M - C₂H₅]⁺ |

| 164 | ~100 | [M - C₃H₇]⁺ (Base Peak) |

| 150 | ~30 | [M - C₄H₉]⁺ |

| 96 | ~45 | Further fragmentation |

| 58 | ~50 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product alkaloids.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The original analysis used deuteriochloroform[1].

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition (¹H NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

Data Acquisition (¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer with a carbon-observe probe.

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

-

Since this compound is an oil, a thin film can be prepared directly on a salt plate (e.g., KBr or NaCl)[1].

-

Place a small drop of the this compound oil onto one salt plate.

-

Carefully place a second salt plate on top and gently press to form a thin, uniform film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer. The original analysis was performed on Perkin-Elmer models 441 or 337[1].

-

Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The original analysis was conducted on an AEI MS-9 mass spectrometer[1].

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: Scan a range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-300).

-

Scan Rate: Sufficiently fast to obtain a representative spectrum.

Logical Workflow and Visualization

The process of isolating a natural product like this compound and elucidating its structure involves a series of logical steps, from initial extraction to final spectroscopic confirmation. The following diagram, generated using the DOT language, illustrates this workflow.

References

A Preliminary Toxicological Profile of Luciduline: A Data-Driven Guide for Researchers

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The following information is based on preliminary findings and a comprehensive review of the available scientific literature as of the date of this publication.

Executive Summary

Luciduline is a unique C13N-type Lycopodium alkaloid isolated from various Lycopodium species. While its chemical structure and synthesis have been a subject of scientific interest, a thorough review of published literature reveals a significant gap: there are no specific, publicly available preclinical toxicological studies for this compound. This absence of data necessitates a cautious approach to its handling and a structured plan for its toxicological evaluation.

This technical guide addresses this data deficiency by providing a toxicological profile for a surrogate compound, Huperzine A , a well-researched Lycopodium alkaloid. The information presented herein for Huperzine A should be considered a preliminary and indirect reference for the potential toxicological properties of this compound until specific studies are conducted. This document summarizes the known toxicological effects of Huperzine A, outlines general experimental protocols for alkaloid toxicity testing, and provides visual workflows and pathway diagrams to guide future research.

Toxicological Profile of a Surrogate: Huperzine A

Due to the lack of direct toxicological data for this compound, the profile of Huperzine A is presented as a provisional reference. Huperzine A is a potent acetylcholinesterase (AChE) inhibitor, and its toxicity is primarily linked to its cholinergic effects.[1][2]

The following table consolidates the available toxicological findings for Huperzine A from preclinical and clinical studies.

| Toxicological Endpoint | Observation Summary | Species/Model | Citations |

| Acute Toxicity | Symptoms are characteristic of cholinergic inhibitors: muscle tremors, drooling, increased bronchial secretions, and incontinence.[3] Mild cholinergic side effects in humans include nausea, vomiting, and diarrhea.[1] | Rodents, Humans | [1][3] |

| Sub-chronic Toxicity | Adverse effects observed in the brain, intestine, and heart. Reduced sperm cell growth was also noted in some species. | Animal studies | [4] |

| Genotoxicity | Available studies suggest Huperzine A is not genotoxic. However, these studies did not fully comply with modern international test guidelines. | In vitro / In vivo | [3][4] |